3-Bromo-4-chloro-6-nitroquinoline
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Overview
Description
3-Bromo-4-chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-6-nitroquinoline typically involves the functionalization of the quinoline scaffold. One common method includes the nitration of 3-bromo-4-chloroquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 3-Bromo-4-chloro-6-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
3-Bromo-4-chloro-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Synthetic Organic Chemistry: It is used in the synthesis of complex heterocyclic compounds and as an intermediate in various organic reactions.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
- 7-Bromo-4-chloro-3-nitroquinoline
- 6-Bromo-4-chloro-3-nitroquinoline
Comparison: 3-Bromo-4-chloro-6-nitroquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H4BrClN2O2 |
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Molecular Weight |
287.50 g/mol |
IUPAC Name |
3-bromo-4-chloro-6-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H |
InChI Key |
YAEFENZIBHTRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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